molecular formula C7H5BClF3O2 B1462892 5-Chloro-2-(trifluoromethyl)phenylboronic acid CAS No. 1195945-67-5

5-Chloro-2-(trifluoromethyl)phenylboronic acid

Cat. No. B1462892
CAS RN: 1195945-67-5
M. Wt: 224.37 g/mol
InChI Key: ILPIBSAMAZDGRC-UHFFFAOYSA-N
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Description

5-Chloro-2-(trifluoromethyl)phenylboronic acid, also known as 5-Cl-TFPBA, is a widely used compound in the field of scientific research. It is a type of organoboron compound, containing a carbon-boron bond and a trifluoromethyl group. As a boronic acid, it is often used as a catalyst in organic synthesis and as a reagent in biochemical processes.

Scientific Research Applications

Synthesis of Aryl- and Hetarylfurocoumarins

5-Chloro-2-(trifluoromethyl)phenylboronic acid: is used as a reactant in the Suzuki reaction to synthesize aryl- and hetarylfurocoumarins . These compounds have significant pharmacological properties, including anti-inflammatory, antitumor, and antibacterial activities. The Suzuki reaction is a cross-coupling method that allows for the formation of carbon-carbon bonds, which is a fundamental step in constructing complex organic molecules.

Preparation of Et Canthinone-3-carboxylates

This boronic acid derivative is utilized in a Pd-catalyzed Suzuki-Miyaura coupling followed by a Cu-catalyzed amidation reaction to prepare Et canthinone-3-carboxylates . Canthinones are alkaloids with a broad spectrum of biological activities, including antiviral, antifungal, and anticancer properties. The ability to synthesize these compounds efficiently opens up possibilities for developing new therapeutic agents.

Development of Xanthines

The compound serves as a reactant in one-pot coupling reactions with diaminouracil to prepare xanthines . Xanthines are a class of compounds that include caffeine and theobromine, known for their stimulant effects. They also have therapeutic potential in treating diseases like asthma and chronic obstructive pulmonary disease (COPD) due to their bronchodilatory properties.

Antimicrobial Activity

Research has shown that derivatives of 5-Chloro-2-(trifluoromethyl)phenylboronic acid exhibit antimicrobial activity . The compound has been tested against various microorganisms, including Candida albicans and Aspergillus niger, showing moderate to high activity. This suggests its potential use in developing new antimicrobial agents.

Inhibitors of Kinesin Spindle Protein (KSP)

Another application is in the preparation of inhibitors of kinesin spindle protein (KSP) . KSP is essential for mitosis in cell division, and its inhibitors can act as potent antitumor agents. By targeting KSP, these inhibitors can disrupt the mitotic process in cancer cells, leading to cell death.

Organic Synthesis and Functionalization

The boronic acid is also used in organic synthesis for functionalization via lithiation and reaction with electrophiles . This process is crucial for introducing functional groups into organic molecules, thereby altering their chemical properties and reactivity. Such transformations are fundamental in the synthesis of complex organic molecules for pharmaceuticals and materials science.

properties

IUPAC Name

[5-chloro-2-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BClF3O2/c9-4-1-2-5(7(10,11)12)6(3-4)8(13)14/h1-3,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPIBSAMAZDGRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)Cl)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673890
Record name [5-Chloro-2-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(trifluoromethyl)phenylboronic acid

CAS RN

1195945-67-5
Record name B-[5-Chloro-2-(trifluoromethyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1195945-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-Chloro-2-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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